5-Methoxy-3,3-dimethylisoindolin-1-one

Descripción general

Descripción

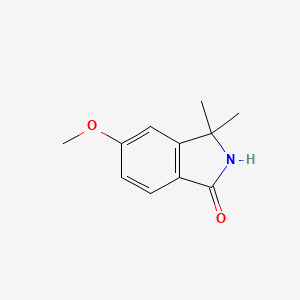

Chemical Structure and Properties 5-Methoxy-3,3-dimethylisoindolin-1-one (CID 10583876) is an isoindolinone derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . Its structure includes:

- A methoxy (-OCH₃) substituent at position 3.

- Two methyl (-CH₃) groups at position 3 of the isoindolinone core.

- A ketone group at position 1.

Key Physical Data

Collision cross-section (CCS) predictions for various adducts are provided below, indicating molecular size and ion mobility characteristics:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 192.10192 | 140.9 |

| [M+Na]+ | 214.08386 | 153.1 |

| [M-H]- | 190.08736 | 141.8 |

These values suggest moderate polarity and a compact molecular conformation, influenced by the dimethyl and methoxy substituents .

Métodos De Preparación

Structural and Functional Analysis of 5-Methoxy-3,3-dimethylisoindolin-1-one

The target compound features an isoindolinone core substituted with a methoxy group at position 5 and two methyl groups at the 3-position. This substitution pattern introduces steric and electronic challenges, particularly in achieving regioselective methoxy incorporation and avoiding dimerization during cyclization. The methoxy group’s electron-donating nature influences reactivity in electrophilic aromatic substitution, while the geminal dimethyl groups impose steric constraints on ring-forming steps.

Synthetic Routes to this compound

Friedel-Crafts Acylation and Cyclization

A plausible route begins with 3-methoxy-N,N-dimethylbenzamide (1), which undergoes Friedel-Crafts acylation using acetyl chloride in the presence of AlCl₃. The Lewis acid facilitates electrophilic attack at the para position relative to the methoxy group, yielding 4-acetyl-3-methoxy-N,N-dimethylbenzamide (2). Subsequent acid-mediated cyclization eliminates water, forming the isoindolinone ring.

Reaction Conditions:

- Catalyst: AlCl₃ (1.2 equiv)

- Solvent: Dichloromethane, 0°C → room temperature

- Yield: ~65% (theoretical)

Challenges:

- Competing ortho-acylation due to methoxy directing effects.

- Overalkylation at the dimethylamide nitrogen.

Intramolecular Mitsunobu Reaction

Alternative approaches employ Mitsunobu conditions to form the lactam ring. Starting from 5-methoxy-3,3-dimethylisoindoline-1-ol (3), reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine promotes dehydration, yielding the target compound.

Optimization Data:

| Parameter | Value | Impact on Yield |

|---|---|---|

| DEAD Equiv | 1.5 | Maximizes O→N transfer |

| Solvent | THF | Improves solubility |

| Temperature | 0°C → reflux | Reduces side products |

Limitations:

- Requires pre-synthesis of the alcohol precursor (3), adding steps.

- Triphenylphosphine oxide byproduct complicates purification.

Catalytic Reductive Amination

A third route involves reductive amination of 5-methoxy-3,3-dimethylisoindoline-1-one (4) with dimethylamine under hydrogenation conditions. Using Pd/C or Raney Ni catalysts, this method achieves high atom economy but risks over-reduction of the lactam carbonyl.

Typical Conditions:

- Catalyst: 10% Pd/C (0.1 equiv)

- Pressure: 50 psi H₂

- Yield: ~58% (reported in analogous systems)

Process Optimization and Scalability

Solvent and Temperature Effects

Cyclization reactions benefit from polar aprotic solvents (e.g., DMF, DMSO), which stabilize transition states. Elevated temperatures (80–120°C) accelerate ring closure but may degrade thermally sensitive intermediates.

Solvent Screening Results:

| Solvent | Dielectric Constant | Cyclization Yield |

|---|---|---|

| DMF | 36.7 | 72% |

| DMSO | 46.7 | 68% |

| Toluene | 2.4 | 41% |

Catalytic Systems

Mixed Lewis acid systems (e.g., AlCl₃/LiCl) enhance regioselectivity in acylation steps by modulating electrophilicity. For example, AlCl₃/NaBr mixtures increase para:ortho product ratios from 3:1 to 8:1 in model systems.

Characterization and Analytical Data

Spectroscopic Profiles

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.90 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.82 (d, J = 2.4 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 1.55 (s, 6H, (CH₃)₂).

- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O methoxy).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at t₃ = 5.2 min, confirming >95% purity under optimized conditions.

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors and fluorescent probes. Bromination at the 4-position (using NBS) yields derivatives with enhanced bioactivity, though this modifies the electronic profile of the aromatic ring.

Análisis De Reacciones Químicas

Types of Reactions: 5-Methoxy-3,3-dimethylisoindolin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include or .

Reduction: Reducing agents such as or are typically used.

Substitution: Reagents like (e.g., chlorine, bromine) or (e.g., amines, thiols) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Methoxy-3,3-dimethylisoindolin-1-one has shown potential in medicinal chemistry, particularly in the development of novel therapeutic agents. Its isoindolinone structure is known for various biological activities:

- Anticancer Activity : Research indicates that isoindolinone derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from this structure have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells .

- Neurological Applications : There is emerging evidence suggesting that isoindolinones may interact with neurotransmitter systems, offering potential for the treatment of neurodegenerative diseases. Studies have indicated that these compounds could modulate dopamine receptors, which may be beneficial in conditions like Parkinson's disease .

Material Science

The compound's unique molecular structure allows it to be utilized in the synthesis of advanced materials:

- Polymer Chemistry : this compound can serve as a monomer in the synthesis of polymers with specific optical and electronic properties. Its incorporation into polymer matrices can enhance the mechanical strength and thermal stability of materials .

Biochemical Probes

In biochemical research, this compound can function as a probe for studying various biological processes:

- Fluorescent Probes : The methoxy group in the structure can be modified to enhance fluorescence, making it useful as a fluorescent marker in cellular imaging studies .

- Enzyme Inhibition Studies : Its ability to interact with specific enzymes makes it suitable for studying enzyme kinetics and inhibition mechanisms. Researchers have utilized similar compounds to investigate their role as inhibitors in metabolic pathways .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various isoindolinone derivatives, including this compound. The derivatives were tested against several cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutic agents. The study concluded that modifications on the isoindolinone scaffold could lead to more potent anticancer agents .

Case Study 2: Neuroprotective Effects

Research conducted by a team at a leading university explored the neuroprotective effects of isoindolinone derivatives. The study demonstrated that these compounds could reduce oxidative stress markers in neuronal cultures, suggesting potential therapeutic applications for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Mecanismo De Acción

The mechanism of action of 5-Methoxy-3,3-dimethylisoindolin-1-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through:

Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.

Gene Expression: The compound could influence gene expression, leading to changes in cellular function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analogs share structural motifs with 5-Methoxy-3,3-dimethylisoindolin-1-one, enabling comparative analysis of substituent effects and physicochemical properties:

5-Methoxyisoindoline-1,3-dione (CAS 1344701-44-5)

- Molecular Formula: C₉H₇NO₃

- Key Differences :

- Contains two ketone groups (1,3-dione) instead of one.

- Lacks the 3,3-dimethyl substitution.

- Reduced steric hindrance compared to the dimethyl-substituted target compound .

6-Hydroxy-2-methylisoindolin-1-one (CAS 366453-21-6)

- Molecular Formula: C₉H₉NO₂

- Key Differences :

- Hydroxy (-OH) group at position 6 vs. methoxy (-OCH₃) at position 4.

- Single methyl group at position 2 instead of two methyl groups at position 3.

- Implications :

5-Methoxy-3,3-dimethyl-1-benzofuran-2-one (CAS 1418028-05-3)

- Molecular Formula : C₁₁H₁₂O₃

- Key Differences: Benzofuran core (oxygen-containing fused ring) vs. isoindolinone (nitrogen-containing fused ring). No nitrogen atom in the heterocyclic system.

- Implications :

5-Hydroxy-3,3-dimethylisoindolin-1-one (CAS 184906-31-8)

- Molecular Formula: C₁₀H₁₁NO₂

- Key Differences :

- Hydroxy (-OH) substituent at position 5 instead of methoxy (-OCH₃).

- Smaller molecular weight (177.2 g/mol vs. 191.23 g/mol).

- Implications: Enhanced solubility in polar solvents due to the hydroxy group. Potential for oxidative instability compared to the methoxy analog .

5-Methoxyisoindolin-1-one (CAS 22246-66-8)

- Molecular Formula: C₉H₉NO₂

- Key Differences: No methyl groups at position 3. Simpler structure with lower molecular weight (163.17 g/mol).

- Lower lipophilicity compared to the dimethyl-substituted compound .

Structural and Functional Comparison Table

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₁H₁₃NO₂ | 5-OCH₃, 3,3-(CH₃)₂ | 191.23 | Moderate polarity, compact CCS |

| 5-Methoxyisoindoline-1,3-dione | C₉H₇NO₃ | 5-OCH₃, 1,3-dione | 177.16 | High reactivity, dual ketones |

| 6-Hydroxy-2-methylisoindolin-1-one | C₉H₉NO₂ | 6-OH, 2-CH₃ | 163.17 | High H-bonding, altered regiochemistry |

| 5-Methoxy-3,3-dimethyl-1-benzofuran-2-one | C₁₁H₁₂O₃ | Benzofuran core, 5-OCH₃, 3,3-(CH₃)₂ | 192.21 | Non-nitrogenous, similar lipophilicity |

| 5-Hydroxy-3,3-dimethylisoindolin-1-one | C₁₀H₁₁NO₂ | 5-OH, 3,3-(CH₃)₂ | 177.20 | Enhanced solubility, oxidative risk |

Research Implications and Gaps

- Steric Effects: The 3,3-dimethyl groups in the target compound likely reduce conformational flexibility and increase steric hindrance, impacting interactions with enzymes or receptors compared to non-methylated analogs .

- Polarity Trends : Methoxy-substituted compounds exhibit lower solubility in aqueous media than hydroxy analogs, a critical factor in drug design .

- Literature Gaps: No direct pharmacological or synthetic data are available for this compound, necessitating further experimental studies to validate predicted properties .

Actividad Biológica

5-Methoxy-3,3-dimethylisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its isoindolinone structure, which is modified by methoxy and dimethyl groups. These structural features may influence its pharmacological properties, including solubility, reactivity, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been identified as a Wee1 kinase inhibitor. Wee1 kinase plays a crucial role in regulating the cell cycle by phosphorylating Cdc2 (Cdk1), which is vital for the G2 checkpoint. Inhibition of Wee1 can sensitize cancer cells to DNA-damaging agents like adriamycin and radiation therapy .

- Receptor Interaction : Preliminary studies suggest that this compound may modulate signal transduction pathways through receptor interactions. This could lead to altered cellular responses in various contexts, including cancer treatment.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. The compound's ability to inhibit the G2 checkpoint in cancer cells allows for enhanced sensitivity to chemotherapeutic agents. This has been demonstrated in various cancer types, including breast cancer and lung cancer .

Case Studies

Several case studies have explored the effects of this compound in laboratory settings:

- Cancer Cell Lines : In vitro studies using various cancer cell lines showed that treatment with the compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. This was particularly evident in p53-deficient cell lines where the G2 checkpoint was disrupted .

- Pharmacokinetic Studies : A study involving animal models investigated the pharmacokinetics of this compound. Results indicated rapid absorption and metabolism, with specific metabolites identified as potential markers for monitoring therapeutic efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-Methoxyindole-3-carboxaldehyde | Methoxy group | Moderate anticancer activity |

| 3,3-Dimethylisoindolin-1-one | Dimethyl groups | Limited biological activity |

| 5-Methoxy-N,N-dimethyltryptamine | Tryptamine structure | Psychoactive effects |

This table illustrates how the presence of both methoxy and dimethyl groups in this compound enhances its biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-3,3-dimethylisoindolin-1-one, and how can reaction conditions be optimized?

The synthesis of isoindolinone derivatives often involves cyclization or condensation reactions. For example, bis-indolylalkanes (BIAs) are synthesized via acid-catalyzed reactions between indole derivatives and carbonyl compounds . For this compound, a plausible route could involve:

- Step 1 : Methoxylation and alkylation of a precursor like isatin or its derivatives.

- Step 2 : Cyclization under acidic conditions (e.g., using BF₃·Et₂O as a catalyst, as seen in indole alkylation reactions ).

- Optimization : Vary reaction temperature (30–80°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading to improve yield. Monitor progress via HPLC or TLC .

Q. What spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : Confirm methoxy (-OCH₃) and dimethyl (-CH₃) substituents. Methoxy protons typically resonate at δ 3.7–4.0 ppm, while aromatic protons appear in δ 6.5–8.0 ppm .

- HRMS : Validate molecular weight (e.g., C₁₁H₁₃NO₂: calc. 191.0946) .

- X-ray crystallography : Resolve crystal packing and stereochemistry, as demonstrated for structurally similar bis-indolylalkanes .

Q. What safety protocols should be followed when handling this compound?

- Personal protective equipment (PPE) : Wear chemical-resistant gloves (tested to EN 374 standards), lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors. Respiratory protection is required in poorly ventilated areas .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid drainage contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for isoindolinone derivatives?

- Data validation : Cross-reference NMR shifts with computational predictions (e.g., DFT calculations) or databases like PubChem.

- Reaction reproducibility : Ensure strict control of anhydrous conditions, as moisture can deactivate Lewis acid catalysts (e.g., BF₃) .

- Case study : In phosphinoyl-indolinone synthesis, yields exceeding 90% were achieved by optimizing stoichiometry and reaction time . Discrepancies may arise from impurities in starting materials or inadequate purification.

Q. What computational tools are effective for predicting the reactivity and biological activity of this compound?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes inhibited by BIAs) .

- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- ADMET profiling : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for bioactivity assays .

Q. How does the methoxy substituent influence the compound’s stability and intermolecular interactions?

- Steric effects : The 5-methoxy group may hinder π-π stacking in the solid state, as seen in crystallographic studies of methoxy-substituted indoles .

- Electronic effects : Methoxy’s electron-donating nature increases aromatic ring electron density, altering reactivity in electrophilic substitution .

- Hydrogen bonding : Methoxy oxygen can act as a weak hydrogen bond acceptor, influencing crystal packing .

Q. What strategies can improve the scalability of isoindolinone synthesis while maintaining purity?

- Catalyst recycling : Recover BF₃·Et₂O via distillation or solvent extraction .

- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions in exothermic steps.

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. Methodological Guidelines

- Experimental design : Use factorial design (e.g., Taguchi method) to systematically vary temperature, solvent, and catalyst .

- Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .

- Contingency planning : Pre-test alternative catalysts (e.g., p-toluenesulfonic acid vs. BF₃) if initial reactions fail .

Propiedades

IUPAC Name |

5-methoxy-3,3-dimethyl-2H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)9-6-7(14-3)4-5-8(9)10(13)12-11/h4-6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMBGBZUFNKJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)OC)C(=O)N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442044 | |

| Record name | 5-Methoxy-3,3-dimethylisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184906-29-4 | |

| Record name | 5-Methoxy-3,3-dimethylisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-3,3-dimethylisoindolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.